REACTION_SMILES
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[CH3:1][O:2][C:3]([CH:4]([NH2:5])[CH2:6][SH:7])=[O:8].[O:9]1[CH2:10][CH2:13][CH2:12][CH2:11]1>>[CH3:1][O:2][C:3]([CH:4]1[NH:5][CH2:10][S:7][CH2:6]1)=[O:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(N)CS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC(=O)C1CSCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |